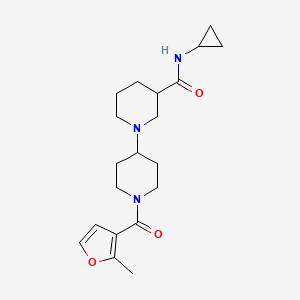
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide can increase the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures in patients with epilepsy. Additionally, N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide has been shown to have anxiolytic and anti-addictive effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, one limitation of N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide. One potential area of research is the development of more potent and selective inhibitors of GABA aminotransferase. Additionally, further studies are needed to determine the optimal dosing and administration of N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide for various neurological disorders. Finally, more research is needed to determine the long-term safety and efficacy of N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide in clinical applications.
In conclusion, N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain has shown promise in reducing the frequency and severity of seizures, addiction, and anxiety disorders. Further research is needed to fully understand the potential of this compound and its optimal use in clinical applications.
Métodos De Síntesis
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then transformed into the final product through various chemical reactions.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide can increase the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures in patients with epilepsy. Additionally, N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide has shown promise in the treatment of addiction and anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14-18(8-12-26-14)20(25)22-10-6-17(7-11-22)23-9-2-3-15(13-23)19(24)21-16-4-5-16/h8,12,15-17H,2-7,9-11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEGYKUDFXWSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
![methyl 2-({[2-(3-ethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6078342.png)
![2-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6078347.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
![N-([(4-fluorophenyl)amino]{[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methylene)benzamide](/img/structure/B6078365.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)